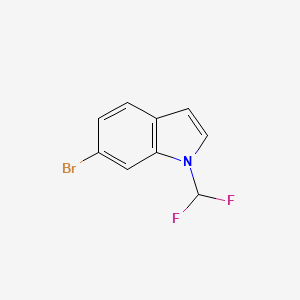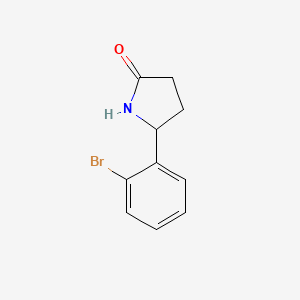
5-(2-Bromophenyl)pyrrolidin-2-one
Overview
Description
5-(2-Bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H10BrNO . It is a white to yellow solid and is used in laboratory chemicals .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including 5-(2-Bromophenyl)pyrrolidin-2-one, can be achieved through various methods. One such method involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the use of donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .Molecular Structure Analysis
The molecular structure of 5-(2-Bromophenyl)pyrrolidin-2-one consists of a pyrrolidin-2-one ring attached to a bromophenyl group . The InChI code for this compound is 1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, such as 5-(2-Bromophenyl)pyrrolidin-2-one, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
5-(2-Bromophenyl)pyrrolidin-2-one has a molecular weight of 240.1 . It is a white to yellow solid . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Antimicrobial Activity
5-(2-Bromophenyl)pyrrolidin-2-one: derivatives have been studied for their potential as antimicrobial agents. The compound’s structure allows for interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anticancer Activity
Research has indicated that certain pyrrolidinone derivatives exhibit anticancer properties. By inducing apoptosis or inhibiting cell proliferation, these compounds can be used in the development of chemotherapeutic agents. The bromophenyl group in 5-(2-Bromophenyl)pyrrolidin-2-one may contribute to these effects by interacting with cancer cell DNA or proteins .
Anti-inflammatory Activity
The anti-inflammatory potential of 5-(2-Bromophenyl)pyrrolidin-2-one is another area of interest. It may work by modulating inflammatory pathways or cytokine production. This application is significant for creating new treatments for chronic inflammatory diseases .
Antidepressant Activity
Pyrrolidinone derivatives have been explored for their antidepressant effects. They may act on central nervous system receptors or neurotransmitter systems to alleviate symptoms of depression. The pharmacological profile of 5-(2-Bromophenyl)pyrrolidin-2-one suggests it could be a candidate for developing novel antidepressants .
Anti-HCV Activity
Hepatitis C virus (HCV) infection is a global health concern, and 5-(2-Bromophenyl)pyrrolidin-2-one derivatives could serve as anti-HCV agents. These compounds might inhibit viral replication or assembly, offering a new approach to HCV therapy .
Industrial Applications
Beyond pharmaceuticals, 5-(2-Bromophenyl)pyrrolidin-2-one has potential industrial applications. Its chemical properties could make it useful in the synthesis of polymers or as a catalyst in various chemical reactions. This versatility opens up possibilities in materials science and industrial chemistry .
Safety and Hazards
5-(2-Bromophenyl)pyrrolidin-2-one is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Mechanism of Action
Target of Action
It is known that pyrrolidin-2-one derivatives, which include 5-(2-bromophenyl)pyrrolidin-2-one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Biochemical Pathways
It is known that pyrrolidin-2-ones are common structural motifs widely encountered in natural products and synthetic compounds possessing potent biological activities and diverse functional properties .
Pharmacokinetics
It is known that the compound has a molecular weight of 2401 , which could influence its bioavailability.
Result of Action
It is known that indole derivatives, which include pyrrolidin-2-ones, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that the compound should be stored at a temperature between 2-8°c , indicating that temperature could influence its stability.
properties
IUPAC Name |
5-(2-bromophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-4-2-1-3-7(8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBIOMHIVPKNOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 5-(2-Bromophenyl)pyrrolidin-2-one in the synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one?
A1: 5-(2-Bromophenyl)pyrrolidin-2-one serves as a crucial intermediate in the synthesis of 4b,5,6,9-tetrahydro-7H-dibenzo[c,e]pyrrolo[1,2-a]azepin-7-one []. The research highlights a three-step transformation starting from 2-(2-bromophenyl)cyclopropane-1,1-diester to reach the target compound. The key step involves an intramolecular cross-coupling reaction of 1-(2-bromobenzyl)-5-(2-bromophenyl)pyrrolidin-2-one, which is derived from 5-(2-Bromophenyl)pyrrolidin-2-one, under continuous flow conditions using a palladium catalyst []. This highlights the compound's importance as a synthetic building block in this specific chemical transformation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1529098.png)
![[3-bromo-5-(dimethylamino)-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B1529100.png)
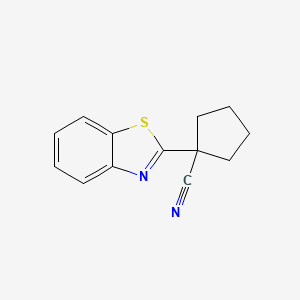
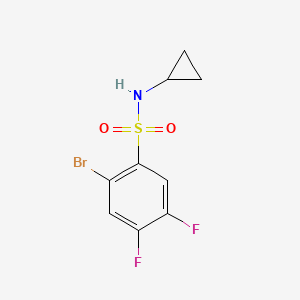

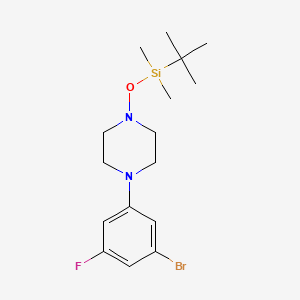
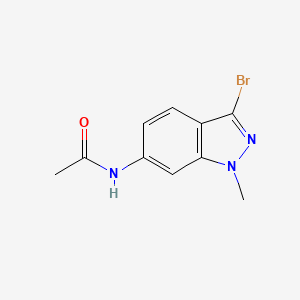

![2-Aminomethyl-imidazo[1,2-a]pyridine-6-carbonitrile dihydrochloride](/img/structure/B1529108.png)



